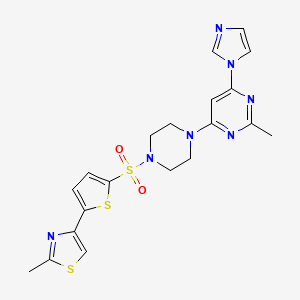![molecular formula C17H17Cl2F3N4S B2542731 N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea CAS No. 338406-48-7](/img/structure/B2542731.png)
N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a sulfur-containing derivative with a thiourea group, which is a functional group consisting of sulfur, nitrogen, and hydrogen atoms. Thioureas are known for their various biological activities and are often synthesized for pharmaceutical applications. The presence of chloro and trifluoromethyl groups suggests that the compound may have significant chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related sulfur-containing derivatives has been reported in the literature. For instance, N-methylthiourea derivatives of amphetamine were synthesized and evaluated for their biological activity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described for similar compounds involve multi-step synthetic routes, often starting with substituted anilines or their derivatives. These processes may include reactions with thiocyanates, halogenation, and condensation steps .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can influence the electronic distribution and reactivity of the molecule. The chloro and trifluoromethyl groups attached to the aromatic rings in the compound likely contribute to its electronic properties and could affect its binding affinity to biological targets. Spectral studies are typically employed to confirm the structures of newly synthesized compounds, as mentioned in the synthesis of related fluorinated benzothiazines .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their nucleophilic nitrogen atoms. They can undergo halogenation, alkylation, and acylation reactions. The presence of electron-withdrawing groups such as chloro and trifluoromethyl may enhance the electrophilic character of adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. The synthesis of related compounds involves cyclization and condensation reactions, which are common in the formation of heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can vary widely depending on the substituents attached to the thiourea core. The presence of chloro and trifluoromethyl groups is likely to increase the compound's lipophilicity, which could influence its solubility and membrane permeability. These properties are crucial for the pharmacokinetic profile of potential drug candidates. The biological activities of similar compounds have been evaluated, with some showing depressor effects in dogs and antiobesity effects in rats, indicating the potential for diverse pharmacological effects .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have synthesized sulfur-containing derivatives of amphetamine, including N-methylthiourea derivatives, exploring their depressor effects and anti-obesity properties in animal models. The focus on sulfur derivatives provides insight into chemical reactivity and potential biological applications (Foye & Sane, 1977).
- Ethyl chloroformate derivatives have been utilized for the characterization of protein amino acids, demonstrating the utility of such derivatives in enhancing detection sensitivity in gas chromatography/mass spectrometry (Vatankhah & Moini, 1994).
Chemical Reactivity
- A study on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine resulted in the synthesis of furan derivatives, indicating the compound's role in facilitating complex organic transformations (Zhao et al., 2020).
- The synthesis of various tricyclic and tetracyclic thienopyridine derivatives has been explored, revealing the compound's utility in generating structures with potential antiarrhythmic activities (Abdel-Hafez et al., 2009).
Molecular Structure Analysis
- The crystal structure of certain derivatives indicates significant interactions within the molecules, contributing to the understanding of molecular conformations and intermolecular forces (Zhang, Zhang, & Guo, 2009).
Application in Synthesis of New Compounds
- Studies on the synthesis of new cyanopyridine-thione and thieno[2,3-b]pyridine derivatives highlight the compound's role as a precursor in generating structures with potential biological activities, showcasing its significance in medicinal chemistry (Mohamed et al., 2007).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2F3N4S/c1-23-16(27)26(10-11-2-4-13(18)5-3-11)7-6-24-15-14(19)8-12(9-25-15)17(20,21)22/h2-5,8-9H,6-7,10H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQSRODCNVCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

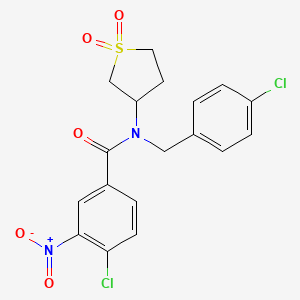
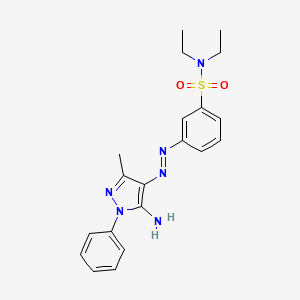
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)
![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)
![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)
![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)
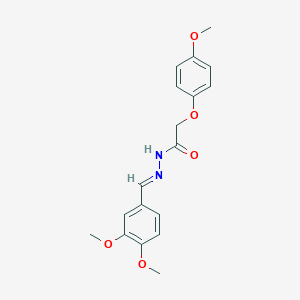
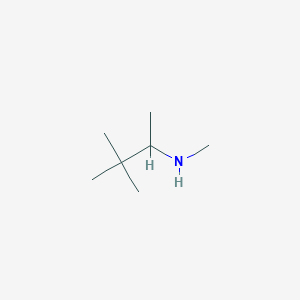
![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)
